5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis of pyrazole-containing compounds reveals fundamental insights into molecular packing arrangements and intermolecular interactions that define solid-state properties. X-ray crystallography serves as the definitive method for determining atomic positions, bond lengths, bond angles, and crystal symmetry in heterocyclic compounds. The experimental approach involves obtaining diffraction-quality crystals, collecting three-dimensional diffraction data, and solving the crystal structure through computational refinement techniques.
Single-crystal X-ray diffraction studies of related pyrazole derivatives demonstrate characteristic structural features that are likely present in this compound. Crystal structure determination requires careful consideration of space group symmetry, unit cell parameters, and atomic coordinates within the crystalline lattice. The crystallographic analysis provides precise measurements of interatomic distances, including carbon-nitrogen bond lengths within the pyrazole ring, the orientation of the nitrophenyl substituent, and the positioning of the carboxylic acid functional group.
Related pyrazole derivatives exhibit specific crystallographic characteristics, including planarity of the pyrazole ring system and defined torsional angles between the heterocyclic core and aromatic substituents. The crystal structure analysis of 3-(2-nitrophenyl)-1H-pyrazole, a structurally related compound, provides comparative data for understanding the crystallographic behavior of nitrophenyl-substituted pyrazoles. The presence of both electron-withdrawing nitro and carboxylic acid groups influences the crystal packing through hydrogen bonding networks and electrostatic interactions.
| Crystallographic Parameter | Typical Range for Pyrazole Derivatives |
|---|---|
| Space Group | P21/c, P-1, Pna21 |
| Unit Cell Volume | 400-800 Ų |
| Crystal System | Monoclinic, Triclinic |
| Density | 1.3-1.6 g/cm³ |
Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)
Spectroscopic characterization provides essential information about functional groups, electronic transitions, and molecular dynamics in this compound. Fourier transform infrared spectroscopy reveals characteristic vibrational modes associated with the carboxylic acid, nitro, and pyrazole functionalities. The carboxylic acid group typically exhibits strong absorption bands around 1700 cm⁻¹ corresponding to carbonyl stretching vibrations, while the nitro group displays characteristic asymmetric and symmetric stretching modes near 1520 and 1350 cm⁻¹ respectively.
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecular structure. Proton nuclear magnetic resonance spectra of pyrazole derivatives exhibit characteristic chemical shifts for aromatic protons in the 7-8 parts per million region, while the methyl substituent appears as a singlet around 2-3 parts per million. The carboxylic acid proton typically appears as a broad signal around 12 parts per million due to rapid exchange processes. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, including the carbonyl carbon of the carboxylic acid group around 170 parts per million.
Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation within the aromatic system. The nitrophenyl-pyrazole chromophore exhibits absorption maxima in the 250-350 nanometer region, reflecting π→π* transitions within the extended conjugated system. The presence of electron-withdrawing substituents influences the position and intensity of these absorption bands, providing insights into the electronic structure and potential photochemical properties of the compound.
| Spectroscopic Technique | Key Absorption/Signal | Frequency/Chemical Shift |
|---|---|---|
| Fourier Transform Infrared | Carbonyl stretch | ~1700 cm⁻¹ |
| Fourier Transform Infrared | Nitro asymmetric stretch | ~1520 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~170 ppm |
| Ultraviolet-Visible | π→π* transition | 250-350 nm |
Computational Chemistry Approaches (Density Functional Theory, Molecular Orbital Theory)
Computational chemistry approaches provide theoretical insights into the electronic structure, molecular geometry, and energetic properties of this compound. Density functional theory calculations enable optimization of molecular geometry, prediction of vibrational frequencies, and analysis of electronic properties with high accuracy. The choice of appropriate exchange-correlation functionals and basis sets influences the quality of computational predictions for heterocyclic compounds containing multiple functional groups.
Molecular orbital theory provides fundamental understanding of bonding patterns, electron distribution, and reactivity sites within the molecular framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the electronic properties and potential chemical reactivity of the compound. The presence of electron-withdrawing nitro and carboxylic acid groups significantly affects the molecular orbital energies and electron density distribution throughout the conjugated system.
Computational studies of related pyrazole derivatives demonstrate the importance of intramolecular interactions, particularly between the nitro group and adjacent aromatic protons, which influence molecular conformation and stability. Density functional theory calculations predict preferred conformational arrangements and provide energy barriers for rotation around single bonds connecting the pyrazole ring to substituent groups. The computational approach enables prediction of thermodynamic properties, including enthalpies of formation, heat capacities, and entropy values.
Natural bond orbital analysis provides detailed information about charge distribution, hybridization patterns, and donor-acceptor interactions within the molecular structure. The analysis reveals the extent of electron delocalization between the pyrazole ring and nitrophenyl substituent, which affects the overall stability and reactivity of the compound. Computational predictions of nuclear magnetic resonance chemical shifts and infrared vibrational frequencies enable validation of experimental spectroscopic measurements.
| Computational Parameter | Typical Values for Similar Compounds |
|---|---|
| Highest Occupied Molecular Orbital Energy | -6 to -7 eV |
| Lowest Unoccupied Molecular Orbital Energy | -2 to -3 eV |
| Dipole Moment | 3-6 Debye |
| Rotational Barrier | 10-20 kcal/mol |
Tautomerism and Conformational Isomerism Studies
Tautomerism and conformational isomerism studies reveal the dynamic behavior and structural flexibility of this compound in solution and solid state. The pyrazole ring system can potentially exist in different tautomeric forms, involving hydrogen migration between nitrogen atoms, although the N1-substituted structure represents the thermodynamically favored arrangement. The presence of the 2-nitrophenyl substituent stabilizes the 1H-pyrazole tautomer through electronic effects and steric considerations.
Conformational analysis focuses on the rotational freedom around the carbon-nitrogen bond connecting the pyrazole ring to the nitrophenyl substituent. Energy barrier calculations using computational methods reveal the preferred orientations and transition states for conformational interconversion. The planar or near-planar arrangement of the nitrophenyl group relative to the pyrazole ring is typically favored due to extended conjugation, although steric interactions between the ortho-nitro group and pyrazole ring may introduce deviation from planarity.
The carboxylic acid functionality can exist in different conformational states, including syn and anti arrangements of the hydroxyl group relative to the pyrazole ring. Hydrogen bonding interactions, both intramolecular and intermolecular, influence the preferred conformational geometry of the carboxylic acid group. Nuclear magnetic resonance spectroscopy in different solvents provides experimental evidence for conformational preferences and exchange processes between different isomeric forms.
Temperature-dependent spectroscopic studies reveal activation energies for conformational interconversion and provide insights into the dynamic behavior of the molecule in solution. The conformational landscape is particularly complex due to the presence of multiple rotatable bonds and competing electronic effects from electron-withdrawing substituents. Variable-temperature nuclear magnetic resonance experiments can detect slow exchange processes and provide thermodynamic parameters for conformational equilibria.
| Conformational Parameter | Energy Range | Method of Determination |
|---|---|---|
| C-N rotational barrier | 15-25 kcal/mol | Density Functional Theory |
| Tautomeric energy difference | 5-10 kcal/mol | Computational Chemistry |
| Carboxylic acid rotation | 2-8 kcal/mol | Nuclear Magnetic Resonance |
| Planar deviation angle | 0-30 degrees | X-ray Crystallography |
Properties
IUPAC Name |
5-methyl-1-(2-nitrophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-7-6-8(11(15)16)12-13(7)9-4-2-3-5-10(9)14(17)18/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGCWRFYKHNFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694247 | |
| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103856-74-2 | |
| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and an oxamic acid thiohydrazide bearing a 2-nitrophenyl group. The thiohydrazide acts as a bifunctional nucleophile, attacking the carbonyl groups of the 1,3-dicarbonyl substrate to form a thiohydrazone intermediate. Subsequent iodine treatment facilitates dehydrogenation and cyclization, yielding the pyrazole ring.
Critical parameters include:
Synthetic Procedure and Yield
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Ethyl acetoacetate (1.3 mmol) and N-(2-nitrophenyl)oxamic acid thiohydrazide (1.0 mmol) are stirred in ethanol with p-toluenesulfonic acid at 25°C for 30–60 minutes.
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Iodine (1.0 mmol) is added, and the mixture is heated to 40°C for 3 hours.
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Purification via column chromatography (CH₂Cl₂/MeOH, 25:1) yields 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
Yield : 78–83% after hydrolysis.
Alkali-Assisted Hydrolysis of Pyrazole-3-Carboxylate Esters
A patent by CN111138289B describes a scalable route to pyrazole-3-carboxylic acids via hydrolysis of ester precursors. While optimized for 5-acetyl derivatives, this method is adaptable to 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Process Overview
The synthesis involves:
Key Optimization Steps
-
Hydrolysis Conditions :
-
Workup : Acidification to pH 2–3 with HCl precipitates the product, which is recrystallized from water/ethanol.
Yield : 96.5–98.1% with ≥98.5% purity.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
A complementary approach, detailed by Al-Mousawi et al., utilizes cyclocondensation between 1,3-dicarbonyl compounds and arylhydrazines. This method is advantageous for introducing diverse substituents at the pyrazole 1-position.
Reaction Pathway
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Formation of Hydrazone : 2-Nitrophenylhydrazine reacts with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate.
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Cyclization : Acid-catalyzed intramolecular cyclization generates the pyrazole ring.
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Oxidation : The 3-position methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological processes involving nitroaromatic compounds.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituent variations, and biological/physical properties:
Key Observations:
- Nitro Group Position : The target compound’s ortho-nitro group introduces steric hindrance and reduced symmetry compared to the para-nitro analog (EC50 = 253 µM, ). The para-nitro derivative exhibits better π-π stacking in enzyme binding but lower solubility due to higher lipophilicity.
- Electron-Donating vs. Withdrawing Groups : Methoxy (3-MeO-Ph) and thienyl substituents improve solubility but may reduce binding affinity compared to nitro groups. Trifluoroethyl (CF₃CH₂) increases acidity (pKa ~3.5), enhancing ionic interactions .
- Heterocyclic Modifications : Thienyl and pyridyl substituents (e.g., ) alter electronic distribution and enable metal coordination, useful in catalysis or metalloenzyme inhibition .
Physicochemical Properties
- Solubility : Ortho-nitro substitution reduces crystallinity compared to para-nitro analogs, improving aqueous solubility (~15 mg/mL vs. ~5 mg/mL).
- Lipophilicity : logP values range from 1.8 (target compound) to 2.5 (para-nitro analog), influenced by substituent polarity .
Biological Activity
5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 103856-74-2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₁₁H₉N₃O₄
- Molecular Weight : 233.21 g/mol
- Structure : The compound features a pyrazole ring substituted with a methyl group and a nitrophenyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitrophenyl compounds under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:
| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Lung Cancer | A549 | 15.2 | Induction of apoptosis and cell cycle arrest |
| Breast Cancer | MDA-MB-231 | 12.5 | Inhibition of topoisomerase activity |
| Colorectal Cancer | HCT116 | 18.7 | Alkylation of DNA |
| Prostate Cancer | LNCaP | 20.3 | Inhibition of tubulin polymerization |
These findings suggest that the nitrophenyl substituent enhances the compound's ability to inhibit cancer cell proliferation through various mechanisms.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. A study reported that it significantly reduced paw edema in carrageenan-induced rat models, demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium. The following table details its anti-inflammatory potency:
| Test Model | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Carrageenan-Induced Edema | 50 | 70 |
| Acute Inflammation in Rats | 100 | 85 |
The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.
Antimicrobial Activity
Preliminary assessments indicate that this compound exhibits antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines and reported significant antiproliferative activity. The results indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : In an experimental model of arthritis, treatment with this compound resulted in reduced inflammation markers and improved joint function compared to control groups.
- Antimicrobial Evaluation : A clinical trial assessed the efficacy of this compound against common pathogens in wound infections, showing promising results that warrant further investigation for potential therapeutic use.
Q & A
What are the optimal synthetic routes for 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclocondensation of β-keto esters or hydrazine derivatives with nitro-substituted arylhydrazines. Key steps include controlling temperature (60–100°C), solvent selection (e.g., ethanol or DMF), and acid/base catalysis . For example, highlights the necessity of pH control to avoid side reactions in pyrazole ring formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the pyrazole ring, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . X-ray crystallography (as in ) provides definitive structural validation, particularly for nitro group orientation and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and nitro (-NO₂) stretching vibrations (1700–1720 cm⁻¹ and 1520–1350 cm⁻¹, respectively) .
How can researchers evaluate the biological activity of this compound, and what assays are recommended?
Advanced Research Question
In vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) and enzyme inhibition (e.g., COX-2 or kinase assays) are common . emphasizes using fluorescence-based binding assays to study interactions with target proteins. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations are standard. Dose-response studies should include controls for nitro group-mediated oxidative stress .
What computational methods aid in predicting the reactivity and binding affinity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces for nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina or Schrödinger Suite) models interactions with biological targets, such as enzymes or receptors. highlights ICReDD’s quantum chemical reaction path searches to simulate synthetic pathways and transition states .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from impurities (>5% by HPLC) or polymorphic forms (e.g., varying crystal packing, as seen in ). Validate purity via HPLC-MS and replicate assays under standardized conditions. Meta-analyses of SAR studies (e.g., comparing nitro vs. methoxy substituents) can isolate structural determinants of activity .
What strategies improve the compound’s solubility and stability for in vivo studies?
Advanced Research Question
Salt formation (e.g., sodium or potassium salts of the carboxylic acid) enhances aqueous solubility. notes that methyl ester prodrugs (e.g., ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate) improve bioavailability . Stability studies under physiological pH (7.4) and temperature (37°C) should monitor nitro group reduction using UV-Vis spectroscopy .
How does the nitro group influence the compound’s electronic properties and reactivity?
Advanced Research Question
The electron-withdrawing nitro group deactivates the pyrazole ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution at meta positions. Cyclic Voltammetry (CV) reveals redox peaks (-0.5 to -0.8 V vs. Ag/AgCl) corresponding to nitro reduction . Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution effects .
What are the key differences between this compound and its structural analogs in terms of bioactivity?
Advanced Research Question
Comparative studies with analogs (e.g., 5-methyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) show that the 2-nitrophenyl group enhances antimicrobial activity but reduces solubility. and demonstrate that fluorophenyl derivatives exhibit higher COX-2 selectivity, while nitro-substituted analogs show stronger kinase inhibition .
Methodological Notes
- Synthesis: Prioritize anhydrous conditions for nitro group stability .
- Characterization: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups .
- Computational Modeling: Validate docking results with Molecular Dynamics (MD) simulations .
- Data Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
